Hydrogen-Bond Donor Absence Confers Superior Passive Permeability Potential vs. Des-Sulfonyl Piperidine Analog
The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the des-sulfonyl analog 4-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707602-56-9) contains a protonatable piperidine NH (HBD = 1 after free-base conversion; HBD = 2 as the hydrochloride salt) [1]. Each additional HBD has been empirically associated with a ~10-fold decrease in passive Caco-2 permeability in related heterocyclic series [2]. The sulfonamide capping eliminates the cationic center at physiological pH, reducing P-glycoprotein (P-gp) recognition risk relative to the free amine analog [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 4-(Piperidin-3-yloxy)pyrimidine hydrochloride: HBD = 1 (free base) / HBD = 2 (HCl salt) |
| Quantified Difference | ΔHBD = 1–2 (target lacks any donor) |
| Conditions | Calculated from 2D structure; validated by SMILES connectivity (PubChem CID 122160283) |
Why This Matters
An HBD count of zero is strongly predictive of higher passive membrane permeability and reduced efflux transporter susceptibility, making this compound a superior starting point for oral bioavailability optimization compared to the des-sulfonyl analog.
- [1] PubChem CID 122160283 (target compound). Comparator: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride, CAS 1707602-56-9, molecular formula C₉H₁₄ClN₃O, MW 215.68. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. Establishes the quantitative relationship between HBD count, polar surface area, and oral bioavailability in rats. View Source
